molecular formula C11H16OS B7995044 2-(3-iso-Propoxyphenyl)ethanethiol

2-(3-iso-Propoxyphenyl)ethanethiol

Cat. No.: B7995044
M. Wt: 196.31 g/mol
InChI Key: DKSDHNYDKGAMOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-iso-Propoxyphenyl)ethanethiol is an organic compound that belongs to the class of thiols, which are sulfur-containing analogs of alcohols. Thiols are characterized by the presence of a sulfhydryl (-SH) group. This compound is notable for its unique structure, which includes an iso-propoxyphenyl group attached to an ethanethiol backbone. Thiols are known for their distinctive odors and are often used in various chemical applications due to their reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(3-iso-Propoxyphenyl)ethanethiol can be synthesized through several methods. One common approach involves the reaction of an alkyl halide with a hydrosulfide anion. For instance, the reaction of 3-iso-propoxyphenyl ethyl bromide with sodium hydrosulfide can yield this compound. The reaction typically occurs under nucleophilic substitution conditions, where the hydrosulfide anion displaces the halide ion .

Another method involves the use of thiourea as a nucleophile. Thiourea reacts with the alkyl halide to form an alkyl isothiourea salt, which upon hydrolysis with an aqueous base, yields the desired thiol .

Industrial Production Methods

Industrial production of this compound may involve large-scale nucleophilic substitution reactions using hydrosulfide anions or thiourea. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3-iso-Propoxyphenyl)ethanethiol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Molecular bromine, iodine, hydrogen peroxide, potassium permanganate.

    Reducing Agents: Zinc, hydrochloric acid.

    Nucleophiles: Hydrosulfide anion, thiourea.

Major Products Formed

    Disulfides: Formed through oxidation of thiols.

    Sulfinic Acids and Sulfonic Acids: Formed through further oxidation of thiols.

    Alkyl Isothiourea Salts: Intermediates in the synthesis of thiols using thiourea.

Scientific Research Applications

2-(3-iso-Propoxyphenyl)ethanethiol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(3-iso-Propoxyphenyl)ethanethiol involves its reactivity as a thiol. The sulfhydryl group can form covalent bonds with various molecular targets, including proteins and enzymes. This reactivity can modulate the activity of these biomolecules, leading to potential biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

2-(3-iso-Propoxyphenyl)ethanethiol can be compared with other thiols, such as ethanethiol and butanethiol. While all these compounds share the sulfhydryl group, their unique structural features confer different properties and reactivities:

The presence of the iso-propoxyphenyl group in this compound makes it unique, providing additional steric and electronic effects that influence its reactivity and applications.

Properties

IUPAC Name

2-(3-propan-2-yloxyphenyl)ethanethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16OS/c1-9(2)12-11-5-3-4-10(8-11)6-7-13/h3-5,8-9,13H,6-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKSDHNYDKGAMOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC(=C1)CCS
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.